{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
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Overview
Description
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride (LiAlH4). The reaction conditions include:
Step 1: Reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with LiAlH4 in anhydrous ether to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like OH- or RO- in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
InChI Key |
YMRPCOIGOLOJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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